2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound that has garnered attention from various fields of research and industry This compound is known for its unique structure, which includes a fluoroethyl group, a phenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroethylamine with 3-phenyl-1H-pyrazole-4-carboxylic acid, followed by the introduction of an acetonitrile group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis processes to ensure consistency and scalability. Techniques such as high-yield radiosynthesis and microvolume radiosynthesis have been explored for similar compounds, which could be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile used .
Scientific Research Applications
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool in imaging techniques like positron emission tomography (PET).
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The fluoroethyl group may enhance its binding affinity to certain receptors or enzymes, while the pyrazole ring can contribute to its overall stability and reactivity. These interactions can lead to various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoroethyl-substituted pyrazoles and phenyl-substituted acetonitriles. Examples include:
- 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile
- 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-3-yl)acetonitrile
Uniqueness
What sets 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetonitrile apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluoroethyl and phenyl groups on the pyrazole ring can lead to unique interactions with molecular targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3/c14-7-9-17-10-12(6-8-15)13(16-17)11-4-2-1-3-5-11/h1-5,10H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYJNZVCOYWMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC#N)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.